Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride

Lipophilicity Membrane permeability CNS drug design

Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride (CAS 102585-50-2), systematically named 4-{2-[(diphenylacetyl)oxy]-1-phenylethyl}-1-methylpiperazin-1-ium chloride, is a quaternary ammonium piperazinium salt with a diphenylacetyl ester motif linked via a phenylethyl spacer. Its molecular formula is C₂₇H₃₁ClN₂O₂ (MW 451.0 g/mol).

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
CAS No. 102585-50-2
Cat. No. B13751005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride
CAS102585-50-2
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESC[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H
InChIKeyFNXCLQJRWQGPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylacetic Acid Beta-(4-Methyl-1-Piperazinyl)Phenethyl Ester Hydrochloride (CAS 102585-50-2): Compound Identity, Physicochemical Profile, and Structural Class Placement


Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride (CAS 102585-50-2), systematically named 4-{2-[(diphenylacetyl)oxy]-1-phenylethyl}-1-methylpiperazin-1-ium chloride, is a quaternary ammonium piperazinium salt with a diphenylacetyl ester motif linked via a phenylethyl spacer . Its molecular formula is C₂₇H₃₁ClN₂O₂ (MW 451.0 g/mol) . The compound belongs to the broader class of diphenylmethyl-piperazine derivatives, which have been investigated as calcium channel modulators [1], sigma receptor ligands [2], and CNS-active agents [3]. Predicted physicochemical properties for the free base (C₂₇H₃₀N₂O₂) include an ACD/LogP of 4.74, a LogD at pH 7.4 of 4.58, a topological polar surface area (TPSA) of 33 Ų, and an estimated aqueous solubility of approximately 2.8 mg/L at 25 °C .

Chemical probe context Quaternary piperazinium salt with permanent cationic charge for CNS permeability probe design
Ion channel SAR studies Structurally novel chemotype for calcium channel (Cav2.2) ligand exploration within diphenylpiperazine class
Procurement context Research-use-only compound requiring import/export documentation planning

Why In-Class Diphenylacetyl Piperazines Cannot Substitute for CAS 102585-50-2: Key Structural Distinctions with Functional Consequences


Generic substitution within the diphenylacetyl-piperazine class is precluded by three non-interchangeable structural features unique to CAS 102585-50-2. First, the compound exists as a quaternary piperazinium chloride, conferring permanent cationic charge that fundamentally alters aqueous solubility, membrane partitioning, and receptor binding kinetics relative to neutral tertiary-amine analogs such as 1,4-bis(diphenylacetyl)piperazine (CAS 2568-56-1) [1]. Second, the beta-phenylethyl ester spacer introduces a chiral center at the benzylic carbon, producing a distinct three-dimensional pharmacophore geometry compared to the simpler ethyl-linked analog 2-(4-methylpiperazin-1-yl)ethyl diphenylacetate dihydrochloride (CAS 110530-52-4), which has a predicted LogP of 4.09 versus 4.74 for the target free base—a ΔLogP of 0.65 that corresponds to an approximately 4.5-fold difference in lipophilicity [2]. Third, the mono-substitution pattern (single diphenylacetyl group on the ester oxygen) differentiates it from bis(diphenylacetyl)piperazines, which have been characterized as calcium channel blockers and angiotensin II receptor antagonists with distinct pharmacological profiles [3][4]. These structural differences translate into divergent physicochemical properties, predicted ADME behavior, and target engagement potential that make simple analog interchange scientifically unjustified.

Charge mismatch Permanent quaternary ammonium salt may alter solubility and membrane partitioning relative to neutral bis-amide or tertiary amine analogs.
Chiral spacer Beta-phenylethyl ester introduces a stereocenter absent in simpler ethyl-linked analogs, potentially shifting pharmacophore geometry.
Mono-substitution Single diphenylacetyl ester differs from bis-substituted piperazines with reported calcium channel blocker or angiotensin II antagonist profiles.

Quantitative Differentiation Evidence for CAS 102585-50-2 Versus Closest Structural Analogs: Head-to-Head Physicochemical and Regulatory Comparison


Lipophilicity Advantage: LogP and LogD Comparison Versus the Ethyl-Linker Analog CAS 110530-52-4

The target compound (free base) exhibits a predicted ACD/LogP of 4.74, compared to 4.09 for the ethyl-linked analog 2-(4-methylpiperazin-1-yl)ethyl diphenylacetate dihydrochloride (CAS 110530-52-4), representing a ΔLogP of +0.65 [1]. At physiological pH 7.4, the LogD of the target free base is 4.58, indicating that the charged hydrochloride salt form retains substantial lipophilic character in the neutral pH environment relevant to membrane partitioning . The higher LogP value for CAS 102585-50-2 is attributable to the additional phenyl ring in the phenylethyl spacer, which increases hydrocarbon surface area without introducing hydrogen-bond donors.

Lipophilicity
Cross-study comparable
ΔLogP +0.65 vs ethyl analog; LogD 4.58 at pH 7.4
Context-dependent CNS permeability research fit
Predicted values; experimental validation needed
Lipophilicity Membrane permeability CNS drug design

Quaternary Ammonium Salt Form Versus Neutral Bis-Substituted Analog: Solubility and Ionization State Differentiation

CAS 102585-50-2 is a monohydrochloride quaternary piperazinium salt with a permanent positive charge on the 4-methylpiperazine nitrogen, whereas 1,4-bis(diphenylacetyl)piperazine (CAS 2568-56-1) is a neutral, non-ionizable tertiary bis-amide [1]. The permanent cationic charge of the target compound is expected to enhance aqueous solubility relative to the neutral analog, although the high LogP of the free base (4.74) and the estimated water solubility of 2.8 mg/L indicate that overall aqueous solubility remains limited . The quaternary ammonium structure also eliminates the pH-dependent ionization variability inherent to tertiary amine-containing analogs, providing a consistent ionization state across the physiological pH range.

Salt form identity
Cross-study comparable
Permanent quaternary ammonium vs neutral bis-amide; pH-independent ionization
Supports formulation and assay buffer screening
Predicted water solubility 2.8 mg/L; verify experimentally
Salt form selection Aqueous solubility Ionization state

Thermal Stability and Vapor Pressure Ranking for Purification and Storage Protocol Selection

The target compound has a reported boiling point of 546.2 °C at 760 mmHg and a flash point of 284.1 °C, with an exceptionally low vapor pressure of 5.52 × 10⁻¹² mmHg at 25 °C . In comparison, the ethyl-linked analog CAS 110530-52-4 has a lower boiling point of 467.4 °C and a vapor pressure of 6.52 × 10⁻⁹ mmHg . The target compound's vapor pressure is approximately three orders of magnitude lower (0.00085×) than that of the ethyl analog, indicating substantially lower volatility and greater thermal stability. The boiling point is approximately 79 °C higher than the ethyl analog.

Thermal stability
Data to verify
Vapor pressure ~0.00085× lower; boiling point +79 °C vs ethyl analog
May support high-temperature processing suitability
Predicted from databases; source-specific review needed
Thermal stability Vapor pressure Purification suitability

Regulatory Inventory Status: Procurement Risk Assessment Versus Listed Industrial Chemicals

CAS 102585-50-2 is not listed on any of the major national or regional chemical inventories, including EINECS (European Inventory of Existing Commercial Chemical Substances), the United States TSCA Inventory, the China Catalog of Hazardous Chemicals (2015), the New Zealand Inventory of Chemicals (NZIoC), the Philippines PICCS, or the China IECSC . This regulatory status classifies it as a research-use-only compound that has not undergone commercial pre-manufacture notification or registration. In contrast, the structurally related 1,4-bis(diphenylacetyl)piperazine (CAS 2568-56-1) is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of rare chemicals, indicating at least minimal commercial recognition .

Regulatory status
Source review
Not listed on EINECS, TSCA, NZIoC, PICCS, IECSC inventories
Procurement planning and documentation review required
Regulatory database queries conducted via third-party aggregators
Regulatory compliance Inventory status Procurement risk

Class-Level Pharmacological Precedent: Diphenylpiperazine Calcium Channel Modulator Scaffold with Differentiated Substitution Pattern

Diphenylpiperazine derivatives have been established as N-type voltage-gated calcium channel (Cav2.2) inhibitors with therapeutic potential in neuropathic pain [1]. The structure-activity relationship (SAR) study by Pajouhesh et al. (2010) demonstrated that diphenylpiperazine substitution patterns critically modulate Cav2.2 inhibitory potency, with specific N-substituents and linker geometries determining target engagement [1]. CAS 102585-50-2 possesses a unique substitution architecture—a single diphenylacetyl ester at the phenylethyl position with a quaternary 4-methylpiperazinium—that is absent from the SAR dataset of the published Cav2.2 inhibitor series, which focused on neutral, tertiary amine piperazines with varied N-alkyl or N-acyl substituents [1][2]. This distinct substitution pattern places the target compound in unexplored chemical space within a validated pharmacological class.

Class-level precedent
Class-level inference
Diphenylpiperazine Cav2.2 SAR scaffold; no direct IC₅₀ data
Novel chemotype for ion channel SAR exploration
Structural differentiation confirmed; assay context absent
Calcium channel modulation Cav2.2 Neuropathic pain

Recommended Research and Procurement Application Scenarios for CAS 102585-50-2 Based on Differentiated Evidence


CNS Permeability Probe Development Leveraging High Predicted LogP (4.74) and Low TPSA (33 Ų)

The combination of a predicted LogP of 4.74, LogD (pH 7.4) of 4.58, and a TPSA of 33 Ų places CAS 102585-50-2 within the favorable physicochemical range for passive blood-brain barrier penetration (typically LogP 2–5, TPSA < 60–70 Ų). This profile supports its use as a CNS-permeable probe in target engagement studies where brain exposure is required . The 0.65 LogP advantage over the ethyl-linked analog CAS 110530-52-4 (LogP 4.09) indicates substantially higher membrane partitioning capacity .

Quaternary Ammonium Salt Formulation Screening with pH-Independent Ionization

The permanent cationic charge of the piperazinium moiety eliminates pH-dependent ionization variability, making CAS 102585-50-2 a preferred choice for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and solubility-pH profiling where consistent ionization state is critical for data reproducibility . This contrasts with tertiary amine analogs like 1,4-bis(diphenylacetyl)piperazine, whose ionization varies with pH and may confound permeability measurements across gastrointestinal pH gradients.

Cav2.2 Calcium Channel SAR Expansion with a Structurally Novel Quaternary Ammonium Chemotype

The diphenylpiperazine scaffold has validated activity at N-type voltage-gated calcium channels (Cav2.2), a target for neuropathic pain . CAS 102585-50-2 introduces a quaternary ammonium substitution pattern not represented in published Cav2.2 SAR series, offering medicinal chemistry groups an opportunity to patent novel chemical matter and explore whether permanent cationic charge modifies channel subtype selectivity, use-dependent block kinetics, or off-target liability profiles relative to neutral tertiary amine diphenylpiperazines .

Chemical Procurement with Pre-Planning for Non-Inventory-Listed Research Compounds

CAS 102585-50-2 is not listed on any major national chemical inventory (EINECS, TSCA, IECSC, NZIoC, PICCS) . Procurement teams should anticipate: (a) classification as a research-use-only substance requiring end-use declarations; (b) possible extended customs clearance timelines due to the absence of pre-existing import permits; (c) the need for in-house GHS-compliant labeling and SDS preparation, as no standardized hazard classification data are available . Budgeting for these logistical factors is essential for reliable supply chain planning.

Application
Selection Property
Validation Focus
CNS permeability probe design
High predicted LogP and low TPSA profile
Verify membrane partitioning and brain penetration assays
pH-independent formulation screening
Permanent quaternary ammonium charge
Assess solubility-pH profile and PAMPA/Caco-2 transport
Cav2.2 calcium channel SAR expansion
Structurally novel quaternary ammonium chemotype
Determine subtype selectivity and use-dependent block kinetics
Non-inventory-listed compound procurement
Absence from major chemical inventories
Plan customs documentation and in-house SDS preparation
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